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Compound of Interest

Compound Name: 2-Cyclohexylphenol

Cat. No.: B093547

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclohexylphenol (CAS No. 119-42-6), a key intermediate in the synthesis of various
chemical products, including pharmaceuticals and dyes. This document is intended for
researchers, scientists, and professionals in drug development, offering a detailed analysis of
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and MS analyses of 2-Cyclohexylphenol. This information is crucial for substance
identification, purity assessment, and structural elucidation.

Table 1: *"H NMR Spectroscopic Data of 2-
Cyclohexylphenol
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
Cyclohexyl -CHz (3
1.20-1.55 m 6H Y Y 2 (
groups)
Cyclohexyl -CHz (2
1.70-1.90 m 4H Y Y 2
groups)
3.15-3.40 m 1H Cyclohexyl -CH
4.80 - 5.20 brs 1H Phenolic -OH
6.75-7.25 m 4H Aromatic -CH
Solvent: CDCls, Reference: TMS at 0.00 ppm
Table 2: 3C NMR Spectroscopic Data of 2-
Cyclohexylphenol
Chemical Shift (6) ppm Assighment
26.1 Cyclohexyl C4
27.0 Cyclohexyl C3, C5
32.1 Cyclohexyl C2, C6
37.9 Cyclohexyl C1
1155 Aromatic C6
121.2 Aromatic C4
126.8 Aromatic C5
127.1 Aromatic C3
135.9 Aromatic C2
152.4 Aromatic C1 (-OH)
Solvent: CDCIs, Reference: CDCls at 77.16 ppm
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Table 3: Infrared (IR) Spectroscopy Peak List for 2-

Cyclohexylphenal

Wavenumber (cm~?)

Intensity

Assignment

3450 - 3300 Strong, Broad O-H stretch (phenolic)
3100 - 3000 Medium Aromatic C-H stretch

Aliphatic C-H stretch
2930, 2850 Strong

(cyclohexyl)

1600, 1490, 1450

Medium to Strong

Aromatic C=C skeletal

vibrations

1230

Strong

C-O stretch (phenolic)

750

Strong

Ortho-disubstituted benzene
C-H bend

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data for 2-

Cyclohexylphenol
mlz

Relative Intensity (%)

Assignment

176 100 [M]* (Molecular lon)
133 40 [M - CsH7]*

107 60 [M - CsHq]*

94 80 [CeHsOH]*

77 30 [CeHs]*

lonization Method: Electron lonization (El) at 70 eV

Experimental Protocols
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The data presented in this guide were obtained using standard analytical techniques. The
following protocols provide a detailed methodology for each spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of 2-Cyclohexylphenol.
e Instrumentation: A 400 MHz NMR spectrometer.

o Sample Preparation: Approximately 10-20 mg of 2-Cyclohexylphenol was dissolved in 0.5
mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard.

e 'H NMR Acquisition:
o A standard one-pulse sequence was used.
o The spectral width was set to 12 ppm.
o A 30-degree pulse was applied with a relaxation delay of 1 second.
o 16 scans were accumulated to ensure a good signal-to-noise ratio.
e 13C NMR Acquisition:
o A proton-decoupled pulse sequence was utilized.
o The spectral width was set to 220 ppm.
o A 30-degree pulse was applied with a relaxation delay of 2 seconds.
o 1024 scans were accumulated.

o Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts were referenced to TMS (for *H) or
the solvent peak of CDCls (for 13C).

Infrared (IR) Spectroscopy
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Obijective: To identify the functional groups present in 2-Cyclohexylphenol.
e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

o Sample Preparation: A small amount of 2-Cyclohexylphenol was finely ground with
potassium bromide (KBr) in a 1:100 ratio. The mixture was then pressed into a thin,
transparent pellet.

e Acquisition:
o The KBr pellet was placed in the sample holder of the spectrometer.
o The spectrum was recorded in the range of 4000 to 400 cm~1.
o 32 scans were co-added to improve the signal-to-noise ratio.

o Data Processing: A background spectrum of a pure KBr pellet was subtracted from the
sample spectrum. The resulting spectrum was then analyzed for characteristic absorption
bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-
Cyclohexylphenol.

 Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an
Electron lonization (EI) source.

o Sample Introduction: A dilute solution of 2-Cyclohexylphenol in dichloromethane was
injected into the GC.

o GC Column: A30 m x 0.25 mm DB-5ms capillary column.
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then
ramped to 250°C at a rate of 10°C/min.
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e MS Acquisition:
o lonization Mode: Electron lonization (El) at an electron energy of 70 eV.
o Mass Range: The mass-to-charge ratio (m/z) was scanned from 40 to 400 amu.

o lon Source Temperature: 230°C.

» Data Processing: The mass spectrum corresponding to the GC peak of 2-Cyclohexylphenol
was extracted and analyzed for the molecular ion and major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 2-Cyclohexylphenol.
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Spectroscopic Analysis Workflow for 2-Cyclohexylphenol

Sample Preparation

2-Cyclohexylphenol Sample

spectroscopic Techniques

NMR Spectroscopy
(*H and 3C)

IR Spectroscopy ——P

Data Acquisition & Processing

Acquire FID Acquire Interferogram Acquire Total lon Chromatogram
Process Spectrum Process Spectrum Extract Mass Spectrum

Proton & Carbon Framework Functional Groups Molecular Weight & Fragmentation

Structural Elucidation

Proposed Structure of
2-Cyclohexylphenol

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

» To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyclohexylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b09354 7#spectroscopic-data-of-2-cyclohexylphenol-
nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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